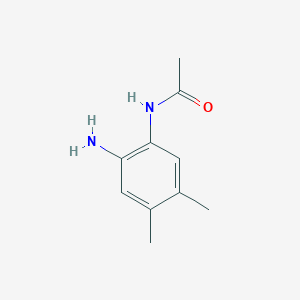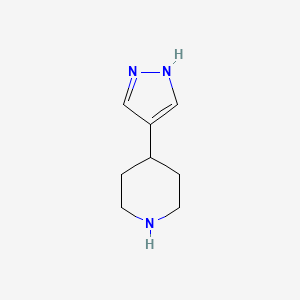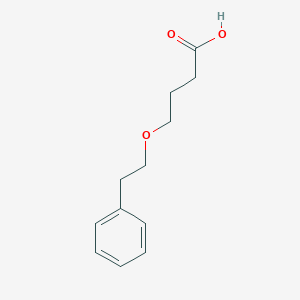
4-(2-Phenylethoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Phenylethoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Phenylethoxy)butanoic acid” is 1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) . This code represents the molecular structure of the compound, indicating that it contains 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“4-(2-Phenylethoxy)butanoic acid” is a liquid at room temperature . The predicted boiling point is approximately 351.4 °C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.52 .Applications De Recherche Scientifique
1. Nanofluidic Devices and Synthetic Ion Channels
4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(2-Phenylethoxy)butanoic acid, is utilized in optical gating of nanofluidic devices based on synthetic ion channels. This application involves the decoration of the inner surface of channels with photolabile hydrophobic molecules, enabling UV-light-triggered transport of ionic species through the channels, which is significant for controlled release, sensing, and information processing (Ali et al., 2012).
2. Corrosion Inhibition
In the field of corrosion inhibition, derivatives of 4-(2-Phenylethoxy)butanoic acid, such as polyoxy ethylenyl-x-ene-4-dodecanamide butanoic acid, have been studied for their effectiveness in protecting carbon steel pipelines in acidic environments. These compounds exhibit significant inhibition efficiency, highlighting their importance in industrial maintenance and pipeline preservation (El‐Din et al., 2012).
3. HIV-1 Integrase Interaction and Metal Complexation
Research on 4-phenyl-2,4-dioxobutanoic acid derivatives, closely related to 4-(2-Phenylethoxy)butanoic acid, shows their involvement in interactions with metal ions within the HIV-1 integrase active site. These derivatives demonstrate better metal complexation ability, which could have pharmacological implications (Verbić et al., 2008).
4. Organic Solvent-Free Processes in Synthesis
A solvent-free process for demethylating 4-(4-methoxyphenyl)butanoic acid, a variant of 4-(2-Phenylethoxy)butanoic acid, has been developed. This method is important for the synthesis of intermediates in pharmaceuticals, demonstrating an environmentally friendly approach to chemical synthesis (Delhaye et al., 2006).
5. Polybenzoxazine Synthesis
Phloretic acid, a variant of 4-(2-Phenylethoxy)butanoic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine, a material with potential in a range of applications. This represents a sustainable alternative in material science (Trejo-Machin et al., 2017).
Safety And Hazards
The safety information for “4-(2-Phenylethoxy)butanoic acid” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .
Propriétés
IUPAC Name |
4-(2-phenylethoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)7-4-9-15-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMQHDPIAICCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethoxy)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1372541.png)

![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
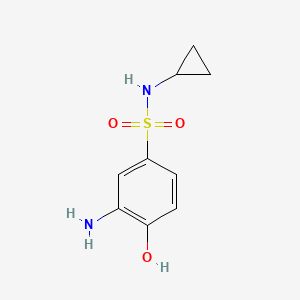
![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)
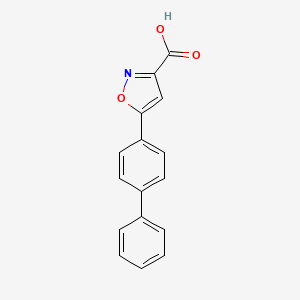
![2-{1-[(tert-butylcarbamoyl)methyl]-1H-indol-3-yl}acetic acid](/img/structure/B1372556.png)
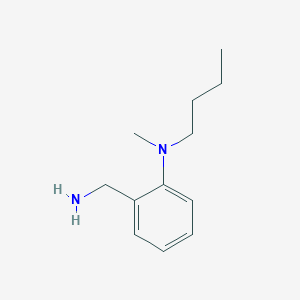
![5-{[(3-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1372560.png)
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1372561.png)

